(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid
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Overview
Description
(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a carboxylic acid functional group. The presence of the benzyloxy group adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a Williamson ether synthesis, where a benzyl halide reacts with an alcohol in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted dioxolane derivatives.
Scientific Research Applications
(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biochemical pathways. The dioxolane ring and benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in organic synthesis.
2-Pyrrolidin-2-ylpyridine: A compound with a similar nitrogen-containing ring structure.
Uniqueness
(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid is unique due to its specific chiral configuration and the presence of both a dioxolane ring and a benzyloxy group
Properties
CAS No. |
154459-76-4 |
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Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(2R,4R)-2-(phenylmethoxymethyl)-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C12H14O5/c13-12(14)10-7-16-11(17-10)8-15-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1 |
InChI Key |
PMNXFGFKUAEZES-GHMZBOCLSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](O1)COCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1C(OC(O1)COCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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